molecular formula C14H19NO2 B13118288 tert-Butyl2-methylindoline-1-carboxylate

tert-Butyl2-methylindoline-1-carboxylate

Cat. No.: B13118288
M. Wt: 233.31 g/mol
InChI Key: HRXYFPYEGYHYGJ-UHFFFAOYSA-N
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Description

tert-Butyl2-methylindoline-1-carboxylate is a protected indoline derivative of significant value in medicinal and synthetic chemistry research. The indoline scaffold is a privileged structure in drug discovery, serving as a core template for the development of biologically active compounds. Recent scientific investigations have highlighted the potential of indoline-based molecules as multifunctional agents, particularly in the development of dual inhibitors targeting key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This dual inhibitory activity represents a promising polypharmacological approach for the treatment of inflammatory diseases, potentially offering enhanced efficacy and reduced side effects compared to single-target agents . In synthetic applications, this compound serves as a versatile building block or intermediate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a standard strategy in multi-step synthesis to control reactivity and improve solubility . Researchers can leverage this protected intermediate to facilitate further functionalization of the indoline ring system, for instance, through palladium-catalyzed cross-coupling reactions to create more complex molecular architectures . Its use is strictly limited to laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl 2-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3

InChI Key

HRXYFPYEGYHYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Methylindoline 1 Carboxylate and N Boc Indoline Architectures

Strategies for the Construction of the 2-Methylindoline (B143341) Skeleton

The synthesis of the 2-methylindoline core, particularly with the N-Boc protecting group, has been approached through several innovative strategies, ranging from classical hydrogenation to modern transition-metal-catalyzed reactions.

Catalytic Hydrogenation and Reductive Dearomatization of N-Boc Indoles

Catalytic hydrogenation of the corresponding N-Boc-2-methylindole is a direct and widely employed method for the synthesis of tert-butyl 2-methylindoline-1-carboxylate. This transformation involves the reduction of the C2=C3 double bond of the indole (B1671886) ring.

Ruthenium-based catalysts have shown particular efficacy in this regard. For instance, a ruthenium complex generated in situ from [RuCl2(p-cymene)]2 and a trans-chelating chiral bisphosphine ligand like PhTRAP can hydrogenate N-Boc-2-methylindole to afford the chiral indoline (B122111) with high enantiomeric excess (up to 95% ee). dicp.ac.cn The choice of solvent can influence the stereoselectivity, with methanol (B129727) often providing enhanced results compared to 2-propanol. dicp.ac.cn While rhodium catalysts can also be used, they sometimes result in lower enantioselectivity for N-Boc protected substrates. dicp.ac.cn

More recently, a dual-function Ru-NHC catalyst has been developed for the complete hydrogenation of N-Boc-protected indoles. acs.org This system can operate under one-pot conditions, first facilitating the asymmetric hydrogenation of the heterocyclic ring at room temperature, followed by the dearomatization of the benzene (B151609) ring at an elevated temperature. acs.org

Reductive dearomatization strategies offer another pathway. A palladium-catalyzed dearomatization-rearomatization approach has been utilized for the reductive cross-coupling of indoles with ketones. organic-chemistry.org This method proceeds through an indoline intermediate, highlighting the accessibility of the dearomatized core. organic-chemistry.org Additionally, ruthenium-catalyzed oxidative dearomatization of N-Boc indoles using oxidants like sodium periodate (B1199274) can yield indolin-3-ones, which can be further functionalized. organic-chemistry.orgresearchgate.netresearchgate.net

Table 1: Comparison of Catalytic Systems for Hydrogenation of N-Boc-2-methylindole
Catalyst SystemSolventKey FeaturesEnantiomeric Excess (ee)
[RuCl2(p-cymene)]2 / PhTRAPMethanolHigh enantioselectivity for N-Boc indoles.Up to 95%
[Rh(nbd)2]SbF6 / PhTRAP2-PropanolModerate enantioselectivity for N-Boc indoles.~78%
Ru-NHC Complexn-HexaneDual function for complete hydrogenation (heterocycle and arene).95:5 er

Photoinduced and Cascade Cyclization Reactions for Indoline Ring Formation

Photoinduced reactions provide a mild, metal- and photocatalyst-free alternative for constructing the indoline framework. A direct photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indoles can be achieved using UVA/blue LEDs, proceeding through photo-induced electron transfer and the formation of radical intermediates. nih.gov This method demonstrates high functional group tolerance. nih.gov

Cascade cyclizations offer an efficient route to complex, functionalized indolines in a single step. For example, 2-aryl indoles bearing a nucleophilic side chain can undergo a cascade chlorination/cyclization when treated with N-chlorosuccinimide (NCS), leading to polycyclic indolines with high diastereoselectivity. nih.govrsc.org Similarly, a thiol-mediated three-step cascade involving dearomatizing spirocyclization, nucleophilic substitution, and ring expansion can convert indoles into functionalized quinolines, proceeding through an indoline-like spirocyclic intermediate. nih.gov Photoinduced cascade cyclization of ortho-alkynylanilines with reagents like ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) also provides a pathway to functionalized indoles, showcasing the versatility of radical-based cyclization strategies. researchgate.net

Transition Metal-Catalyzed Annulation and C-H Amination Routes to Indolines

Transition metal catalysis offers powerful and atom-economical methods for indoline synthesis through annulation and C-H amination. du.edu Palladium-catalyzed intramolecular C-H amination of picolinamide (B142947) (PA)-protected β-arylethylamines is an efficient protocol that operates under mild conditions with low catalyst loadings. organic-chemistry.org This approach avoids pre-functionalization of the aromatic ring and proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

Copper-mediated intramolecular C-H amination has also been developed, using a picolinamide directing group. acs.orgnih.gov This method can proceed without noble metals and, in some cases, becomes catalytic in copper with the use of manganese dioxide (MnO2) as a terminal oxidant. acs.orgnih.gov Iron-catalyzed intramolecular C-H amination presents a greener alternative, utilizing air as the oxidant for C-N bond formation. rsc.org

These C-H activation strategies are part of a broader field of transition-metal-catalyzed annulations that enable the construction of the indoline ring from acyclic precursors by activating otherwise inert C(sp3)-H bonds. nih.gov

Anionic Cyclization and Carbolithiation Approaches to N-Boc Indolines

Anionic cyclization provides a robust method for constructing the indoline ring. This strategy often involves the generation of an organolithium species that undergoes an intramolecular cyclization. A common approach is the halogen-lithium exchange of an N-allyl-2-bromoaniline derivative with an alkyllithium reagent like tert-butyllithium (B1211817), followed by intramolecular carbolithiation. beilstein-journals.orgacs.orgnih.gov The resulting organolithium intermediate can be trapped with various electrophiles, allowing for the synthesis of substituted indolines. acs.org

The enantioselectivity of these carbolithiation reactions can be controlled by using a chiral ligand for the lithium ion, such as (-)-sparteine (B7772259). beilstein-journals.orglookchem.com This methodology has been successfully applied to the synthesis of enantioenriched 3-substituted and 3,3-disubstituted indolines. beilstein-journals.orglookchem.com The choice of a nonpolar solvent is often crucial for achieving high enantioselectivity. beilstein-journals.org The diastereoselectivity of intermolecular carbolithiation of N-Boc-protected o-aminostilbenes is influenced by the N-Boc substituent. nih.gov

Nucleophilic Addition Strategies to N-Boc Indole Systems

Dearomative nucleophilic addition to N-Boc indoles offers a direct route to 2-substituted indolines. A photoinduced method using organic photoredox catalysts like phenanthrene (B1679779) and 1,4-dicyanobenzene facilitates the addition of nucleophiles such as hydroxide, alkoxide, and cyanide ions to the C2 position of the indole ring. semanticscholar.org This transition-metal-free approach furnishes 2-hydroxy-, 2-alkoxy-, and 2-cyanoindolines under mild conditions. semanticscholar.org

The N-Boc group plays a crucial role in activating the indole system towards such additions. Base-catalyzed nucleophilic addition of N-H indoles to electrophiles like vinylene carbonate typically results in N-functionalization due to the higher nucleophilicity of the nitrogen. nih.gov However, strategies that temporarily dearomatize the indole can enhance the nucleophilicity of other positions. The generation of indolynes from N-Boc protected precursors also allows for subsequent nucleophilic additions to construct polysubstituted indole frameworks. nih.gov

Enantioselective and Stereocontrolled Synthesis of Chiral tert-Butyl 2-methylindoline-1-carboxylate Analogues

The synthesis of chiral 2-methylindoline analogues is of significant interest due to their prevalence in pharmaceuticals, such as the diuretic indapamide. nih.gov

Asymmetric hydrogenation of N-Boc-2-methylindole stands out as a primary method. As detailed in section 2.1.1, ruthenium catalysts paired with chiral phosphine (B1218219) ligands like PhTRAP are highly effective, achieving up to 95% ee. dicp.ac.cnresearchgate.net

Copper-catalyzed enantioselective intramolecular alkene hydroamination is another potent strategy. Using a copper(II) salt and a chiral amino-acid-derived ligand, N-sulfonyl-2-allylanilines can be cyclized to provide chiral N-sulfonyl-2-methylindolines with up to 90% ee. nih.gov The sulfonyl group can subsequently be removed to yield the free indoline.

Palladium-catalyzed intramolecular C(sp³)–H activation using bulky, chiral monodentate N-heterocyclic carbene (NHC) ligands has been applied to convert acyclic carbamate (B1207046) precursors into highly enantioenriched 2-substituted and 2,3-disubstituted indolines. unige.ch This method demonstrates excellent asymmetric induction, even at high temperatures. unige.ch

Intramolecular carbolithiation mediated by the chiral ligand (-)-sparteine also provides an effective route. The reaction of N,N-diallyl-2-bromoaniline with tert-butyllithium in the presence of (-)-sparteine yields (R)-(-)-1-allyl-3-methylindoline with high enantiomeric excess. beilstein-journals.org This approach highlights the power of chiral ligands in controlling the stereochemical outcome of anionic cyclizations.

Table 2: Overview of Enantioselective Methods for 2-Methylindoline Synthesis
MethodologyCatalyst/ReagentPrecursorKey FeatureReported Enantiomeric Excess (ee)
Asymmetric HydrogenationRu/PhTRAP ComplexN-Boc-2-methylindoleDirect reduction of the indole C=C bond.Up to 95%
Alkene HydroaminationCu(II)/Chiral Box LigandN-sulfonyl-2-allylanilineIntramolecular cyclization of an alkene.Up to 90%
Intramolecular C-H ActivationPd/Chiral NHC LigandAcyclic carbamateActivation of unactivated C(sp³)-H bonds.High
Anionic Carbolithiationt-BuLi / (-)-sparteineN-allyl-2-bromoanilineChiral ligand-mediated cyclization.High

Asymmetric Deprotonation and Electrophilic Trapping Techniques

A powerful strategy for the enantioselective functionalization of N-Boc indolines at the C2-position involves asymmetric deprotonation followed by quenching with an electrophile. This method capitalizes on the ability of a chiral ligand to differentiate between the two enantiotopic protons at the C2-position of the indoline ring.

The lithiation of N-Boc indoline using a combination of sec-butyllithium (B1581126) (s-BuLi) and the chiral diamine (-)-sparteine is a well-established technique. acs.org This process generates an enantioenriched and configurationally stable organolithium intermediate. acs.org The subsequent reaction of this intermediate with a range of electrophiles allows for the synthesis of various 2-substituted N-Boc indolines with high levels of enantioselectivity. acs.org The mechanism relies on the formation of a chiral complex between the lithium amide and the substrate, which directs the deprotonation to occur in a stereoselective manner.

Research has demonstrated that this asymmetric lithiation-substitution sequence provides the desired products in variable yields but often with excellent enantiomeric ratios (er). acs.org For instance, trapping the lithiated N-Boc indoline with different electrophiles leads to a variety of 2-substituted products, showcasing the versatility of this method.

Table 1: Asymmetric Lithiation-Substitution of N-Boc Indoline

Electrophile Product Yield (%) Enantiomeric Ratio (er)
MeOD 2-Deuterio-N-Boc-indoline 80 96:4
MeI N-Boc-2-methylindoline 73 98:2
Me3SiCl N-Boc-2-(trimethylsilyl)indoline 85 >98:2
PhCHO N-Boc-2-(hydroxy(phenyl)methyl)indoline 71 96:4

(Data synthesized from findings reported in the literature. acs.org)

This technique establishes a reliable route to enantioenriched 2-substituted indolines, where the key enantioselective step is the initial deprotonation controlled by the chiral ligand. acs.org

Chiral Catalyst-Mediated Transformations

Chiral catalysts offer an efficient and atom-economical approach to constructing chiral indoline scaffolds. These methods often involve intramolecular reactions where a chiral catalyst guides the formation of the heterocyclic ring with high stereocontrol.

One notable example is the copper-catalyzed enantioselective hydroamination/cyclization of N-sulfonyl-2-allylanilines. nih.gov This method provides a direct route to enantioenriched 2-methylindolines. nih.gov The reaction utilizes a commercially available copper(II) salt and an amino-acid-derived chiral ligand to achieve good to high enantioselectivities (up to 90% ee). nih.gov This approach is competitive with other reported methods for synthesizing chiral 2-methylindoline, a key intermediate in various pharmaceuticals. nih.gov

Another powerful strategy involves the C–H insertion of donor/donor carbenes, catalyzed by chiral rhodium complexes. nih.gov This methodology facilitates the intramolecular insertion of a rhodium carbene into a C-H bond to form the C2-C3 bond of the indoline ring, creating two stereogenic centers simultaneously. nih.gov The process can be applied to a variety of substrates, affording densely substituted indolines in high yield, diastereomeric ratios, and enantiomeric ratios. nih.gov A key advantage is the in situ generation of the required diazo precursor from a stable hydrazone, which avoids the isolation of potentially hazardous diazo compounds. nih.gov

Organocatalysis has also emerged as a valuable tool. An enantioselective formal hydroarylation of 2-vinyl indoles, catalyzed by a chiral phosphoric acid, has been developed for preparing enantioenriched 2,3'-bis(indolyl)methanes that feature an all-carbon quaternary stereocenter. acs.org This reaction proceeds under mild conditions with low catalyst loading, demonstrating high efficiency and excellent enantioselectivity. acs.org

Table 2: Chiral Catalyst-Mediated Synthesis of 2-Methylindolines

Catalytic System Substrate Type Product Enantioselectivity (ee)
Copper(II) / Chiral Ligand N-sulfonyl-2-allylaniline N-sulfonyl-2-methylindoline Up to 90%
Rhodium(II) / Chiral Carboxylate Hydrazone derivative Substituted Indoline High er and dr
Chiral Phosphoric Acid 2-Vinyl Indole 2,3'-Bis(indolyl)methane High ee

(Data synthesized from findings reported in the literature. nih.govnih.govacs.org)

Kinetic Resolution Methodologies for 2-Substituted Indolines

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of 2-substituted indolines, this can be achieved through both non-enzymatic and deprotonation-based approaches.

A notable non-enzymatic method involves the acylation of racemic 2-substituted indolines using a chiral catalyst. nih.gov A planar-chiral derivative of 4-(dimethylamino)pyridine (DMAP) has been shown to be an effective catalyst for this transformation. nih.govthieme-connect.com The catalyst selectively promotes the acylation of one enantiomer of the indoline at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched indoline from its acylated counterpart. nih.gov This method is applicable to a range of 2-substituted and 2,3-disubstituted indolines, achieving good to excellent selectivity factors (s). nih.gov

Table 3: Kinetic Resolution of 2-Substituted Indolines via Catalytic Acylation

Substrate Selectivity Factor (s)
2-Methylindoline 16
2-Ethylindoline 20
2-Phenylindoline 15
cis-2,3-Dimethylindoline 24

(Data synthesized from findings reported in the literature. nih.gov)

Alternatively, kinetic resolution can be accomplished via enantioselective deprotonation, similar to the method described in section 2.2.1, but applied to a racemic substrate. The kinetic resolution of racemic N-Boc-2-arylindolines has been achieved by treatment with n-butyllithium and sparteine (B1682161) at low temperatures (-78 °C), followed by an electrophilic quench. nih.govwhiterose.ac.uk In this process, one enantiomer is deprotonated and reacts with the electrophile more rapidly, leaving the unreacted starting material enriched in the other enantiomer. nih.govwhiterose.ac.uk This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.govwhiterose.ac.uk A significant advantage is that either enantiomer of the 2,2-disubstituted product can be accessed using the same chiral ligand by performing a subsequent lithiation-trapping on the recovered, enantioenriched starting material. whiterose.ac.uk

Protecting Group Strategies for N-Boc Indolines

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis due to its robustness and predictable reactivity. organic-chemistry.org In the chemistry of indolines, the N-Boc group serves several critical functions beyond simply protecting the secondary amine.

Stability and Orthogonality: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to hydrogenolysis, making it compatible with many synthetic transformations. organic-chemistry.orgresearchgate.net This stability allows for orthogonal protection strategies, where other protecting groups, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, can be used elsewhere in the molecule and removed selectively. organic-chemistry.org

Deprotection Conditions: The removal of the N-Boc group is typically achieved under acidic conditions. fishersci.co.uk The most common reagents for this purpose are strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol. fishersci.co.ukrsc.org The reaction proceeds through the formation of a stable tert-butyl cation. organic-chemistry.org However, these harsh acidic conditions can be problematic for substrates containing other acid-sensitive functional groups. reddit.com Consequently, milder deprotection methods have been developed. For instance, a system of oxalyl chloride in methanol has been reported to cleave the N-Boc group under neutral conditions at room temperature, showing tolerance for other acid-labile groups like esters. rsc.orgrsc.org Other methods include the use of solid acid catalysts like Montmorillonite K10, which can selectively remove N-Boc from aromatic amines while leaving aliphatic N-Boc groups intact. researchgate.net

Directing Group Effects: The N-Boc group can also function as a directing group, influencing the regioselectivity of certain reactions. For example, in iridium-catalyzed C-H borylation of N-Boc-indole, the Boc group directs the borylation to the C3 position, whereas unprotected indole is borylated at the C2 position. nih.gov This directing effect, combined with its compatibility with the borylation conditions, enhances the synthetic utility of the Boc group in functionalizing heterocyclic systems. nih.gov

Table 4: Common Deprotection Reagents for N-Boc Group

Reagent(s) Conditions Characteristics
Trifluoroacetic Acid (TFA) / DCM Room Temperature Standard, strong acid, fast
Hydrochloric Acid (HCl) / Dioxane or Ethyl Acetate Room Temperature Common, strong acid
Oxalyl Chloride / Methanol Room Temperature Mild, neutral, tolerates acid-labile groups
Montmorillonite K10 Varies Heterogeneous catalyst, selective for aromatic N-Boc
Heat (Thermolysis) High Temperature Clean, reagent-free removal

(Data synthesized from findings reported in the literature. researchgate.netfishersci.co.ukrsc.orgnih.gov)

Mechanistic Investigations and Computational Insights into N Boc Indoline Reactivity

Elucidation of Reaction Pathways for 2-Substituted Indoline (B122111) Formation

The formation of 2-substituted indolines from tert-butyl 2-methylindoline-1-carboxylate often proceeds through pathways that leverage the electronic nature of the indole (B1671886) nucleus, modified by the N-Boc protecting group. One prominent strategy involves the dearomatization of indoles, which transforms the planar indole scaffold into a three-dimensional indoline structure. researchgate.net

A photochemical method utilizing organic photoredox catalysts provides a metal-free approach to synthesize 2-substituted indolines. researchgate.netu-fukui.ac.jp In this process, a photoinduced dearomative nucleophilic addition to N-Boc indoles is mediated by a two-molecule organic photoredox system, such as phenanthrene (B1679779) and 1,4-dicyanobenzene, under UV irradiation. researchgate.netu-fukui.ac.jp This allows for the introduction of various nucleophiles like hydroxide, alkoxide, and cyanide ions to furnish 2-hydroxy, 2-alkoxy, and 2-cyanoindolines, respectively, in moderate to quantitative yields. researchgate.netu-fukui.ac.jp The reaction is applicable to both electron-rich and electron-deficient indoles, including tryptophan derivatives. u-fukui.ac.jp

Radical-based transformations also offer a versatile route to 2-substituted indolines. In a Giese-type reaction, a nucleophilic radical, generated from a precursor like N-Boc-alanine cesium salt via oxidation by an excited photocatalyst, adds to an N-Boc indole derivative. nih.gov The resulting radical intermediate is then reduced and protonated to yield the final trans-dearomatization product. nih.gov This radical approach is particularly effective for incorporating sterically demanding structures. nih.gov

Another pathway involves a cascade reaction initiated by the deprotonation of an indole-tethered pyrrole (B145914) with a base like sodium tert-butoxide, followed by the addition of triethylborane. acs.org The subsequent reaction with an alkyl halide leads to a dearomative indole-C3-alkylation, followed by an aza-Friedel–Crafts reaction to form tetracyclic indoline structures. acs.org The regioselectivity of the initial alkylation at the C3 position is crucial, and no N-alkylation is observed under these conditions. acs.org

The following table summarizes various reaction pathways for the formation of 2-substituted indolines:

Reaction TypeKey Reagents/ConditionsIntermediate SpeciesProduct Type
Photochemical DearomatizationOrganic photoredox catalysts (e.g., phenanthrene, 1,4-dicyanobenzene), UV irradiation, Nucleophile (e.g., OH⁻, OR⁻, CN⁻)Radical cation/anion2-Hydroxy-, 2-Alkoxy-, 2-Cyanoindolines
Giese-Type Radical AdditionPhotocatalyst (e.g., 4CzIPN), Radical precursor (e.g., N-Boc-alanine Cs salt)Nucleophilic radicaltrans-2,3-disubstituted indolines
Dearomative Alkylation/Aza-Friedel-Crafts CascadeBase (e.g., NaOtBu), Et₃B, Alkyl halideN-indolyltriethylborateFused tetracyclic indolines

Stereochemical Control and Diastereoselectivity in Indoline Synthesis

Achieving stereochemical control in the synthesis of 2,3-disubstituted indolines is a significant challenge due to the need to create multiple stereogenic centers on the indoline core. nih.govresearchgate.net Various strategies have been developed to address this, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome.

A notable method for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines is through copper hydride (CuH)-catalyzed reactions. nih.gov This approach demonstrates broad functional group compatibility, tolerating heterocycles, olefins, and various substituted aromatic groups. nih.gov The proposed mechanism involves the chemoselective reaction of a copper hydride species with an olefin over an imine, followed by a cyclization that is faster than undesired protonation events. nih.gov The use of a chiral ligand, such as (S,S)-Ph-BPE, is critical for inducing high levels of enantioselectivity. nih.gov

Kinetic resolution is another powerful tool for accessing optically active 2-substituted indolines. rhhz.net For instance, the N-sulfonylation of racemic 2-substituted indolines using an atropisomeric 4-DMAP-N-oxide catalyst can achieve high enantioselectivity. rhhz.net Similarly, a kinetic resolution of racemic 2-amino-3-(2-iodoaryl)propanoates can be achieved via a Cu(I)/BINOL system-catalyzed intramolecular N-arylation, affording chiral indolines with the stereocenter at the C2 position. rhhz.net

In radical-mediated dearomatization reactions, excellent diastereoselectivity (>20:1 d.r.) can be achieved in the synthesis of 2,3-disubstituted indolines. researchgate.net This is particularly true when incorporating tertiary α-silylamines as radical precursors. researchgate.net The stereochemical outcome in these reactions is often influenced by the facial selectivity of the radical addition and subsequent reduction steps. nih.gov For example, in a photoredox Giese-type reaction, the radical intermediate is facially selectively reduced to give a trans-anion, which upon protonation delivers the trans-dearomatization product. nih.gov

The table below highlights different approaches to stereochemical control in indoline synthesis:

MethodCatalyst/ReagentKey FeatureStereochemical Outcome
CuH-Catalyzed CyclizationCu(OAc)₂, (S,S)-Ph-BPEEnantioselective cyclizationHigh yield and enantioselectivity for cis-indolines
Kinetic Resolution (N-Sulfonylation)Atropisomeric 4-DMAP-N-oxideStereoselective acylation of nitrogenOptically active 2-substituted indolines
Kinetic Resolution (N-Arylation)Cu(I)/BINOL systemIntramolecular cyclizationChiral indolines with C2 stereocenter
Radical Dearomatizationα-silylamines as radical precursorsDiastereoselective radical additionHigh diastereoselectivity (>20:1 d.r.)

Conformational Dynamics of the N-Boc Group and its Influence on Reactivity

The tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions. researchgate.net However, the N-Boc group is not merely a passive spectator; its conformational dynamics can significantly influence the reactivity of the indoline scaffold. The steric bulk of the tert-butyl group can direct the approach of reagents, thereby influencing stereoselectivity. iitg.ac.in

The reactivity of the N-Boc group itself can also play a role in reaction outcomes. For instance, the carbonyl group of the N-Boc moiety can act as an internal nucleophile. researchgate.net This is observed in reactions where the N-Boc carbonyl attacks an electrophilic center within the same molecule, leading to the formation of cyclic structures like oxazolidinones. researchgate.net

Furthermore, the presence of the N-Boc group can influence the electronic properties of the indoline nitrogen. The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity and basicity of the nitrogen atom. researchgate.net This electronic effect can be crucial in reactions where the nitrogen's lone pair is involved, either directly or through its influence on the aromaticity of the indole ring system. In some cases, the N-Boc group can be deprotected in situ, which can lead to unexpected reaction pathways. researchgate.net

The choice of protecting group on the indole nitrogen is critical, as different groups can lead to different reactivity and selectivity. It has been observed that while Boc and Cbz groups are often stable under certain radical reaction conditions, other protecting groups like Ac, Bz, and Tos can be sensitive. nih.gov

Radical and Ionic Mechanisms in Indoline Chemical Transformations

Both radical and ionic mechanisms play crucial roles in the chemical transformations of N-Boc indolines, leading to a diverse array of substituted products. The choice between a radical or ionic pathway can often be dictated by the reaction conditions, such as the use of photocatalysts or strong bases.

Radical Mechanisms: Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling various transformations of indolines. acs.org In a typical photoredox cycle, a photocatalyst, upon photoexcitation, can engage in a single electron transfer (SET) process with a suitable precursor to generate a radical. acs.org For example, an excited photocatalyst can oxidize a carboxylate to generate a nucleophilic radical, which then adds to the C2=C3 double bond of an N-Boc indole. nih.gov The resulting dearomatized radical is subsequently reduced and protonated to yield the 2,3-disubstituted indoline. researchgate.netnih.gov This Giese-type transformation highlights a reversal of the typical reactivity of electron-poor indoles. nih.gov

Another radical pathway involves the generation of a remote alkyl radical which then cyclizes onto the indole ring. acs.org This can be achieved through the photochemically induced decarboxylation of a phthalimide (B116566) derivative, leading to an alkyl radical that cyclizes to form the indoline ring. acs.org The resulting electron-rich radical is then oxidized and deprotonated to afford the final product. acs.org

Ionic Mechanisms: Ionic mechanisms in indoline chemistry often involve the generation of charged intermediates. For example, in the dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction, the reaction is initiated by the deprotonation of the indole nitrogen with a strong base like sodium tert-butoxide, forming an indolyl anion. acs.org This is followed by the formation of an N-indolyltriethylborate intermediate upon addition of triethylborane. acs.org This sequence activates the indole ring for a dearomative alkylation at the C3 position, followed by an intramolecular cyclization that proceeds through an ionic mechanism. acs.org

The following table provides a comparative overview of radical and ionic mechanisms in indoline transformations:

Mechanism TypeInitiation MethodKey IntermediatesTypical Reaction
Radical Photocatalysis (Single Electron Transfer)Carbon-centered radicalsGiese-type addition, Decarboxylative cyclization
Ionic Deprotonation with a strong baseAnions (e.g., indolyl anion), CationsDearomative alkylation, Aza-Friedel-Crafts

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving tert-butyl 2-methylindoline-1-carboxylate and related compounds. mdpi.com DFT calculations provide valuable insights into reaction pathways, transition state geometries, and the thermodynamic and kinetic parameters that govern these transformations. researchgate.netresearchgate.net

One of the key applications of DFT is in elucidating the stereochemical outcomes of reactions. For example, in 1,3-dipolar cycloaddition reactions leading to isoxazoline (B3343090) derivatives, DFT calculations can be used to model the transition states leading to different diastereomers. mdpi.com By comparing the activation energies of these transition states, the diastereomeric ratio of the products can be predicted, which often shows good agreement with experimental results. mdpi.com These calculations can also reveal stabilizing interactions, such as CH/π interactions, that favor the formation of one stereoisomer over another. mdpi.com

DFT is also employed to distinguish between different possible reaction mechanisms, such as stepwise radical-mediated pathways versus concerted cycloadditions. mdpi.com By calculating the energy profiles for each proposed pathway, the most favorable mechanism can be identified. For instance, in the reaction between nitrile oxides and alkenes, DFT calculations have shown that a stepwise radical mechanism has significantly lower energy barriers compared to a concerted [3+2] cycloaddition pathway. mdpi.com

In the context of photocatalytic reactions, DFT can be used to understand the electronic properties of the reactants and catalysts, such as their redox potentials and triplet energy levels. researchgate.net This information is crucial for designing efficient photocatalytic systems. For example, DFT calculations have been used to explain the different reduction potentials and triplet energies of indoles with and without a 2-substituent, which affects their reactivity in reductive dearomatization reactions. researchgate.net

Furthermore, DFT calculations can rationalize the role of solvents and other additives in a reaction. For instance, in the synthesis of 2-substituted indoles through the cyclization of 2-alkynyldimethylanilines, DFT calculations have been used to understand the role of ethanol (B145695) as a solvent in the N-annulation/dealkylation process. rsc.org

The table below summarizes the application of DFT in elucidating various aspects of indoline reaction mechanisms:

Application of DFTInformation ObtainedExample
Stereoselectivity PredictionTransition state energies, Diastereomeric ratios1,3-Dipolar cycloaddition reactions
Mechanism DiscriminationEnergy profiles of different pathwaysRadical vs. Concerted mechanisms in cycloadditions
Catalyst and Reactant PropertiesRedox potentials, Triplet energy levelsPhotocatalytic dearomatization of indoles
Role of Solvents/AdditivesSolvation effects, Interaction with reagentsSolvent-assisted cyclization and dealkylation

Q & A

What are the established synthetic routes for tert-Butyl2-methylindoline-1-carboxylate, and how can reaction conditions be optimized for yield?

Answer:
The compound is typically synthesized via multi-step reactions involving indoline precursors and tert-butyl protecting groups. Key steps include:

  • Carboxylation : Introducing the tert-butyloxycarbonyl (Boc) group under anhydrous conditions using Boc-anhydride in dichloromethane or THF, with DMAP as a catalyst .
  • Optimization : Variables such as temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2 equivalents of Boc-anhydride) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
  • Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>95% purity threshold) .

What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on the tert-butyl moiety appear as singlets at δ 1.2–1.5 ppm. Aromatic protons in the indoline ring resonate between δ 6.8–7.5 ppm, with splitting patterns indicating substituent positions .
    • ¹³C NMR : The carbonyl carbon (C=O) of the Boc group appears at ~155 ppm, while tert-butyl carbons cluster at ~28–30 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, bond angles (e.g., O6–C20–C16 = 124.8°) and torsional parameters validate molecular geometry .
  • IR Spectroscopy : C=O stretching vibrations at ~1700 cm⁻¹ confirm Boc group integrity .

What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Although no specific GHS hazards are reported, treat as a potential irritant .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Waste Disposal : Neutralize with aqueous bicarbonate before disposal in designated organic waste streams .

How can researchers address discrepancies in NMR data when synthesizing this compound derivatives?

Answer:

  • Contradiction Analysis :
    • Dynamic Effects : Rotameric equilibria in solution (e.g., restricted rotation of the Boc group) may split signals. Use variable-temperature NMR to observe coalescence .
    • Crystallographic Validation : Compare solution-phase NMR data with solid-state X-ray structures to confirm substituent positions .
    • Isotopic Labeling : Introduce ¹³C labels at ambiguous sites to trace coupling patterns .

What strategies are recommended for elucidating the reaction mechanisms of this compound in cross-coupling reactions?

Answer:

  • Mechanistic Probes :
    • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., catalyst loading, solvent polarity) to identify rate-determining steps .
    • Isolation of Intermediates : Use low-temperature quenching (-78°C) and in situ IR to trap reactive species (e.g., palladacycles in Suzuki couplings) .
    • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles and transition states .

How can computational modeling be integrated with experimental data to predict the stability of this compound under varying conditions?

Answer:

  • Degradation Studies :
    • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS .
    • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways of the Boc group in aqueous environments (e.g., water/DMSO mixtures) to predict shelf-life .
    • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with observed stability to guide structural modifications .

What advanced purification techniques are recommended for resolving synthetic by-products of this compound?

Answer:

  • Chiral Chromatography : Use amylose- or cellulose-based columns with heptane/isopropanol gradients to separate enantiomers (e.g., diastereomeric impurities) .
  • Prep-HPLC : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve polar by-products with <2% abundance .
  • Recrystallization : Screen solvents (e.g., ethyl acetate/hexane) to isolate high-purity crystals (>99% ee) .

How should researchers design experiments to assess the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays :
    • Dose-Response Curves : Test derivatives at 0.1–100 μM concentrations in cell viability assays (e.g., MTT) to determine IC₅₀ values .
    • Target Engagement : Use SPR or ITC to measure binding affinity to target proteins (e.g., kinases) .
  • Control Groups : Include parent indoline scaffolds and Boc-deprotected analogs to isolate the Boc group’s contribution to activity .

What methodologies are effective for analyzing stereochemical outcomes in this compound synthesis?

Answer:

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams to enforce diastereoselectivity .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed ECD (TD-DFT) to assign absolute configurations .
  • NOE Spectroscopy : Perform 2D NOESY to confirm spatial proximity of substituents (e.g., methyl group orientation) .

How can researchers leverage this compound as a building block in natural product synthesis?

Answer:

  • Modular Approaches :
    • Cross-Coupling : Utilize Buchwald-Hartwig amination or Sonogashira coupling to append aryl/alkyne groups .
    • Deprotection Strategies : Cleave the Boc group with TFA/DCM (1:1) to expose reactive amines for subsequent functionalization .
    • Convergent Synthesis : Combine fragments (e.g., indoline core with terpene sidechains) via click chemistry or Stille couplings .

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